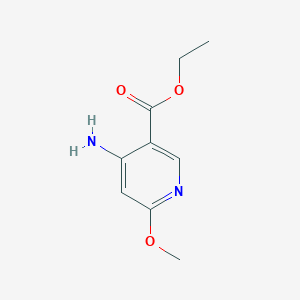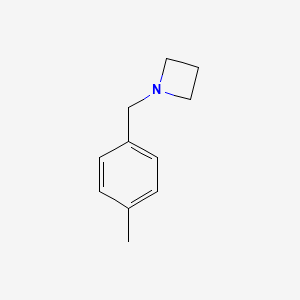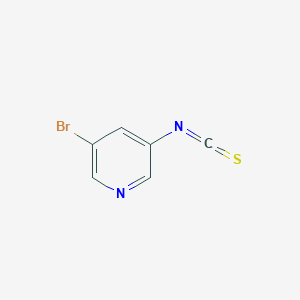
1-Trityl-4-ethylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-trityl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of 4-Ethyl-1-trityl-1H-imidazole, characterized by an ethyl group at the 4-position and a trityl group at the 1-position, makes it a compound of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-trityl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative condensation of ketones and amidines. For instance, the reaction of a ketone with an amidine in the presence of an oxidizing agent can yield the desired imidazole derivative . Another approach involves the intramolecular cyclization of amines followed by elimination and aromatization steps .
Industrial Production Methods: Industrial production of 4-Ethyl-1-trityl-1H-imidazole may utilize scalable one-pot synthesis methods. These methods often employ room temperature ionic liquids as solvents, which offer advantages such as high yields, simple work-up procedures, and efficient recovery and recycling of the ionic liquid .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-trityl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The ethyl and trityl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-ones, while substitution reactions can introduce a wide range of functional groups to the imidazole ring .
Scientific Research Applications
4-Ethyl-1-trityl-1H-imidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethyl-1-trityl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to modulation of their activity .
Comparison with Similar Compounds
1,2,4-Trisubstituted Imidazoles: These compounds share a similar imidazole core but differ in the nature and position of substituents.
4,5-Diphenyl-1H-imidazole: Another imidazole derivative with different substituents that exhibit distinct chemical and biological properties.
Uniqueness: 4-Ethyl-1-trityl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trityl group at the 1-position and the ethyl group at the 4-position differentiates it from other imidazole derivatives and influences its interaction with molecular targets .
Properties
Molecular Formula |
C24H22N2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-ethyl-1-tritylimidazole |
InChI |
InChI=1S/C24H22N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3 |
InChI Key |
POCKFVBFLXQANL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B15332803.png)

![3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid](/img/structure/B15332821.png)


![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15332829.png)







![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)
